2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate.
Nitration: The aromatic ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated intermediate is then coupled with 3,4-dihydroisoquinoline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: It can bind to specific receptors in the body, influencing biological pathways.
Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Cancer Research: It is being investigated for its potential to inhibit cancer cell growth.
Industry
Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to cell surface receptors, triggering a cascade of intracellular events that alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzenesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
Uniqueness
- Structural Complexity : The presence of multiple functional groups and aromatic rings makes it more versatile in terms of chemical reactivity and potential applications.
- Biological Activity : The compound’s ability to interact with various biological targets sets it apart from simpler analogs.
This detailed article provides a comprehensive overview of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H24Cl2N4O4S |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
2-[5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H24Cl2N4O4S/c26-22-7-6-21(16-23(22)27)36(34,35)30-13-11-28(12-14-30)20-5-8-24(31(32)33)25(15-20)29-10-9-18-3-1-2-4-19(18)17-29/h1-8,15-16H,9-14,17H2 |
InChI Key |
ZROANIZULARNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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